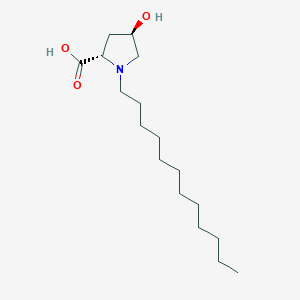

L-Proline, 1-dodecyl-4-hydroxy-, trans-

Description

Contextualization within Chiral Amino Acid Chemistry

Chiral amino acids are the fundamental constituents of proteins and play a central role in the chemistry of life. researchgate.netub.edu Their stereospecific nature, arising from the presence of at least one chiral center, dictates the intricate folding of proteins and the specific interactions that govern biological processes. researchgate.net In the realm of synthetic chemistry, these molecules serve as invaluable chiral synthons, providing a readily available source of stereochemical information for the construction of complex target molecules. caymanchem.comsigmaaldrich.comnih.gov

The pyrrolidine (B122466) ring of proline and its derivatives imposes significant conformational constraints, making them unique among the proteinogenic amino acids. This rigid structure is instrumental in influencing the secondary structure of peptides and proteins. The modification of these chiral scaffolds, such as through N-functionalization, allows chemists to fine-tune these conformational preferences and introduce new functionalities.

The Significance of trans-4-Hydroxy-L-Proline as a Chiral Scaffold for Synthetic Modification

trans-4-Hydroxy-L-proline, a hydroxylated derivative of L-proline, is a non-essential amino acid that is a primary component of collagen, the most abundant protein in mammals. caymanchem.comwikipedia.org Its rigid pyrrolidine ring is adorned with two key functional groups: a secondary amine and a carboxylic acid, which are characteristic of amino acids, and a hydroxyl group at the C4 position with a trans stereochemistry relative to the carboxyl group. This specific arrangement of functional groups and its well-defined stereochemistry make it a versatile and highly sought-after chiral building block in organic synthesis. caymanchem.comsigmaaldrich.comnih.gov

The presence of the hydroxyl group offers a convenient handle for further chemical modifications, while the secondary amine is readily amenable to N-functionalization. This dual reactivity allows for the synthesis of a diverse array of derivatives with tailored properties. Its utility is demonstrated in the synthesis of a wide range of biologically active compounds and complex molecular architectures. sigmaaldrich.comnih.gov

| Property | Value |

| IUPAC Name | (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid |

| Molecular Formula | C₅H₉NO₃ |

| Molar Mass | 131.13 g/mol |

| Melting Point | 273 °C (decomposes) |

| Optical Activity | [α]25/D −75.6° (c = 1 in H₂O) |

Table 1: Physicochemical Properties of trans-4-Hydroxy-L-proline sigmaaldrich.comwikipedia.org

Rationale for N-Dodecyl Functionalization: Enabling Amphiphilicity and Supramolecular Design

The attachment of a long alkyl chain, such as a dodecyl group, to the nitrogen atom of the trans-4-hydroxy-L-proline scaffold imparts a significant change in its physicochemical properties. This N-dodecyl functionalization transforms the hydrophilic amino acid derivative into an amphiphilic molecule, possessing both a polar head group (the hydroxyproline (B1673980) moiety) and a nonpolar tail (the dodecyl chain).

This amphiphilicity is the cornerstone of its ability to participate in self-assembly and form supramolecular structures. mdpi.com In aqueous environments, these molecules can spontaneously organize to minimize the unfavorable interactions between their hydrophobic tails and water, leading to the formation of micelles, vesicles, or other ordered aggregates. mdpi.com The specific nature of the resulting supramolecular assembly is governed by a delicate balance of non-covalent interactions, including hydrophobic effects, hydrogen bonding (facilitated by the hydroxyl and carboxyl groups), and van der Waals forces. nih.gov This ability to form well-defined nanostructures opens up possibilities for applications in materials science and nanotechnology.

Structure

2D Structure

3D Structure

Properties

CAS No. |

90245-04-8 |

|---|---|

Molecular Formula |

C17H33NO3 |

Molecular Weight |

299.4 g/mol |

IUPAC Name |

(2S,4R)-1-dodecyl-4-hydroxypyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C17H33NO3/c1-2-3-4-5-6-7-8-9-10-11-12-18-14-15(19)13-16(18)17(20)21/h15-16,19H,2-14H2,1H3,(H,20,21)/t15-,16+/m1/s1 |

InChI Key |

ASIMSXYQVHVZEO-CVEARBPZSA-N |

Isomeric SMILES |

CCCCCCCCCCCCN1C[C@@H](C[C@H]1C(=O)O)O |

Canonical SMILES |

CCCCCCCCCCCCN1CC(CC1C(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for L Proline, 1 Dodecyl 4 Hydroxy , Trans

Stereoselective and Regioselective Synthesis Strategies

The paramount challenge in synthesizing L-Proline, 1-dodecyl-4-hydroxy-, trans- lies in the selective modification of the proline scaffold without compromising its inherent chirality. Two principal strategies have emerged: the N-alkylation of a pre-existing trans-4-hydroxy-L-proline core and the hydroxylation of an N-dodecyl-L-proline precursor.

N-Alkylation Approaches Utilizing trans-4-Hydroxy-L-Proline as a Precursor

The most direct route to L-Proline, 1-dodecyl-4-hydroxy-, trans- involves the N-alkylation of trans-4-hydroxy-L-proline. This approach leverages the commercial availability of the chiral precursor, ensuring the correct stereochemistry at the C-2 and C-4 positions from the outset. The key transformation is the selective alkylation of the secondary amine in the proline ring with a dodecyl group.

To achieve this, the carboxylic acid and the hydroxyl group of trans-4-hydroxy-L-proline must typically be protected to prevent undesired side reactions. The general scheme involves:

Protection of the carboxylic acid: This is commonly achieved by esterification, for instance, by forming a methyl or ethyl ester.

Protection of the hydroxyl group: The secondary alcohol can be protected with a variety of protecting groups, such as a tert-butyldimethylsilyl (TBDMS) ether or a benzyl (B1604629) ether.

N-Alkylation: The protected trans-4-hydroxy-L-proline derivative is then reacted with a dodecylating agent, typically dodecyl bromide or dodecyl iodide, in the presence of a base.

Deprotection: The protecting groups on the carboxylic acid and hydroxyl group are removed to yield the final product.

The choice of base and solvent is crucial for the success of the N-alkylation step. Common bases include potassium carbonate, sodium hydride, or non-nucleophilic organic bases like diisopropylethylamine (DIPEA). The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

| Step | Reagents and Conditions | Purpose |

|---|---|---|

| Carboxyl Protection | SOCl₂ in Methanol or Ethanol | Forms the corresponding methyl or ethyl ester. |

| Hydroxyl Protection | TBDMSCl, Imidazole in DMF | Forms a silyl (B83357) ether to protect the alcohol. |

| N-Alkylation | Dodecyl bromide, K₂CO₃ in DMF | Introduces the dodecyl chain at the nitrogen atom. |

| Deprotection | Acidic or basic hydrolysis for the ester; TBAF for the silyl ether. | Removes protecting groups to yield the final product. |

Synthetic Routes Involving Hydroxylation of N-Dodecyl-L-Proline

An alternative strategy involves the initial synthesis of N-dodecyl-L-proline followed by a regioselective and stereoselective hydroxylation at the C-4 position. This approach can be advantageous if N-dodecyl-L-proline is a more readily accessible starting material.

The synthesis of N-dodecyl-L-proline can be achieved by the direct alkylation of L-proline with dodecyl bromide under basic conditions. The subsequent hydroxylation step is the most challenging aspect of this route. While chemical methods for the hydroxylation of unactivated C-H bonds exist, they often lack the required regio- and stereoselectivity.

A more promising approach for this transformation is the use of enzymatic catalysis. Proline hydroxylases are enzymes capable of selectively hydroxylating proline residues. Specifically, prolyl-4-hydroxylases (P4Hs) can introduce a hydroxyl group at the C-4 position with high stereoselectivity. By employing a suitable P4H, it is possible to convert N-dodecyl-L-proline to L-Proline, 1-dodecyl-4-hydroxy-, trans-. This biocatalytic approach offers the potential for a highly efficient and environmentally friendly synthesis. mdpi.com

The enzymatic hydroxylation typically requires the enzyme, the N-dodecyl-L-proline substrate, molecular oxygen, and a cofactor such as α-ketoglutarate. The reaction is carried out in an aqueous buffer system under mild conditions.

| Step | Method | Key Considerations |

|---|---|---|

| N-Dodecylation of L-Proline | Direct alkylation with dodecyl bromide | Optimization of base and solvent to favor mono-alkylation. |

| Hydroxylation | Enzymatic hydroxylation using a prolyl-4-hydroxylase | Enzyme selection for activity on N-alkylated substrates and stereoselectivity. |

Protecting Group Chemistry in Multi-Step Synthesis

The successful synthesis of L-Proline, 1-dodecyl-4-hydroxy-, trans-, particularly through the N-alkylation route, is heavily reliant on an effective protecting group strategy. The choice of protecting groups for the carboxylic acid and hydroxyl functionalities must be carefully considered to ensure they are stable under the N-alkylation conditions and can be removed without affecting the rest of the molecule.

For the carboxylic acid, esterification to a methyl or ethyl ester is a common and effective strategy. These esters are generally stable to the basic conditions used for N-alkylation. Deprotection can be readily achieved by hydrolysis under either acidic or basic conditions.

The protection of the hydroxyl group requires a group that is robust enough to withstand the alkylation step. Silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) group, are frequently employed due to their stability and the mild conditions required for their removal (e.g., using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride - TBAF). Benzyl ethers are another option, offering good stability and removal by hydrogenolysis.

An orthogonal protecting group strategy is often desirable, where each protecting group can be removed independently of the others. For example, a methyl ester for the carboxylic acid and a TBDMS ether for the hydroxyl group would allow for selective deprotection if needed.

Development of Efficient and Environmentally Benign Synthetic Pathways

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods in organic chemistry. For the synthesis of L-Proline, 1-dodecyl-4-hydroxy-, trans-, several green chemistry principles can be applied.

One promising avenue is the use of biocatalysis, as mentioned in the hydroxylation route. mdpi.com The use of enzymes like proline hydroxylases operates under mild, aqueous conditions, avoiding the need for harsh reagents and organic solvents. mdpi.com This approach can significantly reduce the environmental impact of the synthesis.

Another green approach for the N-alkylation step is the use of phase-transfer catalysis (PTC). PTC can facilitate the reaction between the water-soluble hydroxyproline (B1673980) derivative and the water-insoluble dodecyl bromide, often allowing the use of more environmentally benign solvents like water or toluene, and milder bases.

Microwave-assisted synthesis is another technique that can contribute to a greener process. Microwave irradiation can often accelerate reaction times, leading to increased efficiency and reduced energy consumption. rsc.org The N-alkylation of proline derivatives has been shown to be amenable to microwave-assisted conditions. rsc.org

Furthermore, exploring alternative alkylating agents to dodecyl halides, such as dodecyl alcohol in a borrowing hydrogen methodology, could offer a more atom-economical and greener N-alkylation process. nih.govresearchgate.net

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of L Proline, 1 Dodecyl 4 Hydroxy , Trans

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the three-dimensional structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides insights into the chemical connectivity, stereochemistry, and conformation of L-Proline, 1-dodecyl-4-hydroxy-, trans-.

The ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule. For the parent compound, trans-4-hydroxy-L-proline, extensive NMR data is available from databases such as the Biological Magnetic Resonance Bank (BMRB) under accession number bmse000966. bmrb.io

¹H NMR Spectroscopy: The proton spectrum of trans-4-hydroxy-L-proline in D₂O shows distinct signals for the protons on the pyrrolidine (B122466) ring. The introduction of a 1-dodecyl group is expected to cause significant downfield shifts for the protons on the carbons adjacent to the nitrogen atom (C2 and C5) due to the electron-withdrawing effect and anisotropic effects of the long alkyl chain. The protons of the dodecyl chain itself will exhibit characteristic signals in the upfield region of the spectrum, with the methylene (B1212753) group attached to the nitrogen appearing as a triplet and the terminal methyl group also as a triplet.

¹³C NMR Spectroscopy: Similarly, the ¹³C NMR spectrum will reflect the presence of the dodecyl group. The carbon atoms of the pyrrolidine ring, particularly C2 and C5, will experience a downfield shift upon N-alkylation. The twelve carbons of the dodecyl chain will give rise to a series of signals in the aliphatic region of the spectrum.

2D NMR Spectroscopy: To unequivocally assign all proton and carbon signals and establish the connectivity of the molecule, a series of 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For L-Proline, 1-dodecyl-4-hydroxy-, trans-, COSY would show correlations between adjacent protons in the pyrrolidine ring and along the dodecyl chain. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. This is crucial for assigning the carbon signals based on the already assigned proton signals. hmdb.cayoutube.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. HMBC is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as the dodecyl chain to the proline ring. sdsu.edu

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for L-Proline, 1-dodecyl-4-hydroxy-, trans- (based on trans-4-hydroxy-L-proline data)

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key 2D Correlations (Predicted) |

| H2 | ~3.5-3.8 | ~65-68 | COSY: H3α, H3β; HSQC: C2; HMBC: C3, C4, C5, C1' |

| H3α, H3β | ~2.0-2.4 | ~38-41 | COSY: H2, H4; HSQC: C3; HMBC: C2, C4, C5 |

| H4 | ~4.3-4.6 | ~70-73 | COSY: H3α, H3β, H5α, H5β; HSQC: C4; HMBC: C2, C3, C5 |

| H5α, H5β | ~3.2-3.6 | ~54-57 | COSY: H4; HSQC: C5; HMBC: C2, C3, C4, C1' |

| H1' | ~3.0-3.3 | ~50-53 | COSY: H2'; HSQC: C1'; HMBC: C2, C5, C2' |

| H2' | ~1.5-1.8 | ~28-31 | COSY: H1', H3'; HSQC: C2'; HMBC: C1', C3' |

| ...(CH₂)₉... | ~1.2-1.4 | ~22-30 | |

| H12' | ~0.8-0.9 | ~13-15 | COSY: H11'; HSQC: C12'; HMBC: C10', C11' |

| COOH | - | ~175-178 | HMBC: H2, H5α, H5β |

Note: The chemical shifts are predictions and would need to be confirmed by experimental data.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR techniques that provide information about the spatial proximity of protons, which is essential for determining the conformation and stereochemistry of a molecule.

In L-Proline, 1-dodecyl-4-hydroxy-, trans-, NOESY/ROESY experiments would be used to confirm the trans relationship between the hydroxyl group at C4 and the carboxyl group at C2. This would be evidenced by the absence of a NOE cross-peak between H2 and H4. Furthermore, these experiments would reveal the preferred conformation of the pyrrolidine ring, which can adopt either an "up" (Cγ-exo) or "down" (Cγ-endo) pucker. The presence and intensity of NOE cross-peaks between specific protons on the ring would allow for the determination of the dominant puckering conformation. The orientation of the dodecyl chain relative to the proline ring could also be investigated through NOE contacts.

Chiroptical Spectroscopy

Chiroptical techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are exquisitely sensitive to the stereochemistry of chiral molecules.

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is highly sensitive to the absolute configuration and the conformation of the molecule. For amino acids, the n → π* electronic transition of the carboxyl group chromophore, typically occurring around 210-220 nm, gives rise to a characteristic Cotton effect in the ECD spectrum.

For L-amino acids, a positive Cotton effect is generally observed for this transition. rsc.org Therefore, L-Proline, 1-dodecyl-4-hydroxy-, trans- is expected to exhibit a positive ECD band in this region, confirming its L-configuration at the α-carbon. The position and intensity of this band can be influenced by the conformation of the pyrrolidine ring and the presence of the N-dodecyl substituent. Computational modeling of the ECD spectrum can be a powerful tool to correlate the observed spectrum with specific conformations.

ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.orglibretexts.org An ORD curve that shows a peak and a trough in the vicinity of an absorption band is known as a Cotton effect. A positive Cotton effect (peak at longer wavelength, trough at shorter wavelength) corresponds to a positive ECD band, and vice-versa.

Similar to ECD, the ORD curve of L-Proline, 1-dodecyl-4-hydroxy-, trans- is expected to show a positive Cotton effect associated with the carboxyl chromophore, further confirming the L-configuration. kud.ac.inrsc.org ORD can be particularly useful for determining the absolute configuration of chiral molecules when the chromophore absorbs at wavelengths that are difficult to access with conventional CD spectrophotometers.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their local environment.

The FTIR spectrum of L-Proline, 1-dodecyl-4-hydroxy-, trans- would be characterized by absorption bands corresponding to the various functional groups. Key vibrational modes would include:

O-H stretch: A broad band in the region of 3200-3500 cm⁻¹ from the hydroxyl group and the carboxylic acid.

C-H stretch: Multiple bands between 2850 and 3000 cm⁻¹ arising from the C-H bonds of the pyrrolidine ring and the long dodecyl chain.

C=O stretch: A strong absorption band around 1700-1750 cm⁻¹ from the carboxylic acid carbonyl group.

C-N stretch: A band in the 1000-1250 cm⁻¹ region.

CH₂ bending and rocking modes: A series of bands in the fingerprint region (below 1500 cm⁻¹) characteristic of the long methylene chain of the dodecyl group.

Vibrational circular dichroism (VCD), the vibrational analogue of ECD, could provide additional stereochemical information by measuring the differential absorption of left and right circularly polarized infrared light for the vibrational transitions. rsc.org

Interactive Data Table: Characteristic IR Absorption Bands for L-Proline, 1-dodecyl-4-hydroxy-, trans- (Predicted)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H (hydroxyl & carboxylic acid) | Stretching | 3200-3500 (broad) |

| C-H (aliphatic) | Stretching | 2850-3000 |

| C=O (carboxylic acid) | Stretching | 1700-1750 |

| C-N | Stretching | 1000-1250 |

| CH₂ (dodecyl chain) | Bending | ~1465 |

| CH₂ (dodecyl chain) | Rocking | ~720 |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a fundamental tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For L-Proline, 1-dodecyl-4-hydroxy-, trans-, the FTIR spectrum is predicted to exhibit characteristic absorption bands corresponding to its key structural features: the hydroxyl group, the carboxylic acid, the tertiary amine within the pyrrolidine ring, and the long dodecyl hydrocarbon chain.

The broad absorption band expected in the 3500-3200 cm⁻¹ region is indicative of the O-H stretching vibration of the hydroxyl group, likely broadened due to hydrogen bonding. The C-H stretching vibrations of the dodecyl chain and the pyrrolidine ring would appear as strong, sharp peaks in the 2950-2850 cm⁻¹ range. A very characteristic and strong absorption band between 1750-1700 cm⁻¹ would be assigned to the C=O stretching of the carboxylic acid group. The C-N stretching of the tertiary amine is expected to appear in the 1200-1000 cm⁻¹ region. researchgate.net

Table 1: Predicted FTIR Absorption Bands for L-Proline, 1-dodecyl-4-hydroxy-, trans-

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3500 - 3200 | O-H Stretch | Hydroxyl |

| 3300 - 2500 | O-H Stretch | Carboxylic Acid |

| 2953 - 2915 | Asymmetric C-H Stretch | Alkane (Dodecyl) |

| 2872 - 2848 | Symmetric C-H Stretch | Alkane (Dodecyl) |

| 1750 - 1700 | C=O Stretch | Carboxylic Acid |

| 1465 | C-H Bend | Alkane (Dodecyl) |

| 1200 - 1000 | C-N Stretch | Tertiary Amine |

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy provides information on molecular vibrations that are complementary to FTIR. It is particularly sensitive to non-polar bonds, making it an excellent technique for analyzing the extensive hydrocarbon backbone of the dodecyl group. nih.gov The Raman spectrum would be expected to show strong signals for the C-C and C-H vibrations of the alkyl chain and the pyrrolidine ring. oulu.fi

Key expected signals include the C-H stretching modes between 2800 and 3000 cm⁻¹ and the "fingerprint" region below 1500 cm⁻¹, which contains a wealth of structural information from C-C stretching and various bending modes of the entire molecule. nih.govsemanticscholar.org The symmetric "breathing" modes of the pyrrolidine ring are also expected to be visible in the Raman spectrum. researchgate.net

Table 2: Predicted Raman Shifts for L-Proline, 1-dodecyl-4-hydroxy-, trans-

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group / Moiety |

| 2935 | Asymmetric CH₃ Stretch | Dodecyl Chain |

| 2880 | Symmetric CH₂ Stretch | Dodecyl Chain |

| 2845 | Symmetric CH₂ Stretch | Dodecyl Chain |

| 1440 | CH₂ Scissoring | Dodecyl Chain & Pyrrolidine |

| 1300 | CH₂ Twisting | Dodecyl Chain |

| 1062 - 1130 | C-C Skeletal Stretch | Dodecyl Chain |

| 800 - 900 | Ring Breathing | Pyrrolidine Ring |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information on the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental formula of a molecule. For L-Proline, 1-dodecyl-4-hydroxy-, trans- (C₁₇H₃₃NO₃), the calculated monoisotopic mass is 299.2455 Da. HRMS analysis, typically using techniques like Time-of-Flight (TOF) or Orbitrap, would aim to measure the m/z of the protonated molecule [M+H]⁺ at approximately 300.2528. The high accuracy of this measurement (typically within 5 ppm) allows for the unambiguous confirmation of the elemental composition, distinguishing it from other potential isobaric compounds. nih.gov

Table 3: HRMS Data for L-Proline, 1-dodecyl-4-hydroxy-, trans-

| Ion Formula | Ion Type | Calculated m/z |

| [C₁₇H₃₃NO₃ + H]⁺ | [M+H]⁺ | 300.2533 |

| [C₁₇H₃₃NO₃ + Na]⁺ | [M+Na]⁺ | 322.2353 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and fragmented to produce product ions. The resulting fragmentation pattern provides detailed structural information. nih.gov In the case of L-Proline, 1-dodecyl-4-hydroxy-, trans-, the protonated molecule ([M+H]⁺) would be selected and subjected to collision-induced dissociation (CID).

The fragmentation is expected to be directed by the charge site (likely the nitrogen atom) and the inherent structural features. Key fragmentation pathways would include the neutral loss of water (H₂O) from the hydroxyl group and the loss of formic acid (HCOOH) from the carboxylic acid group. A significant fragmentation pathway would involve cleavage of the dodecyl chain, producing a series of ions separated by 14 Da (CH₂). Cleavage of the pyrrolidine ring itself is also anticipated. Unlike in peptides where cleavage N-terminal to proline is dominant (the "proline effect"), the N-alkylation here would lead to different, characteristic fragmentation patterns. osu.edupsu.edu

Table 4: Predicted Key MS/MS Fragments for [C₁₇H₃₃NO₃ + H]⁺

| Precursor m/z | Fragment m/z | Proposed Loss / Fragment Structure |

| 300.25 | 282.24 | [M+H - H₂O]⁺ |

| 300.25 | 254.25 | [M+H - HCOOH]⁺ |

| 300.25 | 132.07 | [M+H - C₁₂H₂₄]⁺ (Loss of dodecene) |

| 300.25 | 86.06 | Fragment ion corresponding to the pyrrolidine ring after loss of the dodecyl chain and carboxyl group. |

| 132.07 | 114.06 | [132.07 - H₂O]⁺ |

| 132.07 | 68.05 | Fragment from proline ring cleavage |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. An analysis of a suitable single crystal of L-Proline, 1-dodecyl-4-hydroxy-, trans- would provide definitive information on its stereochemistry, conformation, and intermolecular interactions.

Based on the known structures of trans-4-hydroxy-L-proline and its derivatives, the pyrrolidine ring is expected to adopt a puckered conformation, likely a Cγ-exo or Cγ-endo envelope shape, which minimizes steric strain. nih.gov The analysis would confirm the trans configuration of the hydroxyl group at C4 relative to the carboxyl group at C2. The long, flexible dodecyl chain would significantly influence the crystal packing, likely leading to layered structures with hydrophobic regions dominated by the interdigitated alkyl chains and hydrophilic regions where hydrogen bonding occurs between the hydroxyl and carboxylic acid groups of adjacent molecules. researchgate.net

Table 5: Expected Crystallographic Parameters for L-Proline, 1-dodecyl-4-hydroxy-, trans-

| Parameter | Expected Value / Observation |

| Crystal System | Likely Monoclinic or Orthorhombic |

| Pyrrolidine Ring Pucker | Cγ-exo or Cγ-endo |

| C4-OH / C2-COOH | trans configuration |

| Intermolecular Interactions | Hydrogen bonding via -OH and -COOH groups; van der Waals interactions from dodecyl chains. |

| Crystal Packing | Layered structure with segregated hydrophobic and hydrophilic domains. |

Supramolecular Chemistry and Self Assembly Behavior of L Proline, 1 Dodecyl 4 Hydroxy , Trans

Design Principles for Amphiphilic L-Proline Derivatives

The design of amphiphilic L-proline derivatives like L-Proline, 1-dodecyl-4-hydroxy-, trans- is rooted in the strategic combination of a conformationally restricted, functionalizable polar headgroup with a nonpolar aliphatic tail. This molecular dichotomy is the cornerstone of their ability to self-assemble in solution.

The key design principles governing the supramolecular behavior of such compounds include:

Amphiphilicity : The covalent linkage of the hydrophilic 4-hydroxy-L-proline headgroup to the hydrophobic 1-dodecyl tail is the fundamental principle. The hydrophilic portion seeks interaction with polar solvents like water, while the hydrophobic tail avoids it, leading to aggregation that minimizes unfavorable interactions.

Conformational Rigidity of the Proline Ring : The pyrrolidine (B122466) ring of proline imparts significant conformational rigidity to the headgroup. This structural constraint influences the packing of the molecules in a self-assembled aggregate, directing the formation of specific morphologies.

Hydrophobic Interactions : The dodecyl tail is the primary contributor to the hydrophobic effect, which is a major driving force for self-assembly in aqueous environments. The length of the alkyl chain is a critical parameter; a dodecyl chain provides a substantial hydrophobic driving force for aggregation at relatively low concentrations.

These design elements collectively enable L-Proline, 1-dodecyl-4-hydroxy-, trans- to act as a versatile building block for the bottom-up construction of complex and functional supramolecular systems.

Mechanisms of Self-Assembly in Various Solvent Systems

The self-assembly of L-Proline, 1-dodecyl-4-hydroxy-, trans- is a spontaneous process driven by the minimization of free energy in a given solvent. The nature of the solvent dictates the types of non-covalent interactions that dominate, leading to the formation of distinct supramolecular structures.

Micellar and Vesicular Formation

In aqueous solutions, the hydrophobic effect is the predominant driving force for the self-assembly of L-Proline, 1-dodecyl-4-hydroxy-, trans-. To minimize the energetically unfavorable contact between the dodecyl chains and water molecules, the amphiphiles aggregate.

Micelles : At concentrations above the critical micelle concentration (CMC), the formation of micelles is expected. In these spherical or ellipsoidal aggregates, the dodecyl tails are sequestered in a hydrophobic core, while the hydrophilic 4-hydroxy-L-proline headgroups are exposed to the aqueous environment. The packing of the molecules is governed by the balance between the hydrophobic interactions of the tails and the steric and electrostatic repulsions of the headgroups.

Vesicles : Depending on the concentration, temperature, and ionic strength of the solution, the formation of bilayer vesicles is also plausible. Vesicles are hollow spheres composed of a lipid bilayer, which encloses an aqueous core. In such a structure, the dodecyl chains of L-Proline, 1-dodecyl-4-hydroxy-, trans- would form the hydrophobic interior of the bilayer, with the polar headgroups facing the external aqueous environment and the internal aqueous compartment. The ability to form vesicles is often influenced by the geometry of the amphiphile.

Hydrogelation and Organogelation Phenomena

Under certain conditions of concentration and temperature, L-Proline, 1-dodecyl-4-hydroxy-, trans- can form extended, three-dimensional networks that immobilize the solvent, resulting in the formation of gels.

Hydrogelation : In water, the self-assembly of this amphiphile can lead to the formation of entangled, high-aspect-ratio nanostructures, such as fibers or ribbons. These structures can physically cross-link to form a network that traps water molecules, resulting in a hydrogel. The formation and stability of these networks are often critically dependent on a combination of hydrophobic interactions and directional hydrogen bonding between the 4-hydroxy-L-proline headgroups.

Organogelation : In organic solvents, particularly those of low polarity, the driving forces for self-assembly are different. Instead of the hydrophobic effect, van der Waals interactions between the dodecyl chains and hydrogen bonding between the polar headgroups become the primary drivers for aggregation. In this scenario, the amphiphile can form reverse micelles or fibrous networks where the polar headgroups are shielded from the nonpolar solvent, leading to the formation of an organogel.

Morphological and Structural Characterization of Supramolecular Architectures

The morphology, size, and distribution of the self-assembled structures of L-Proline, 1-dodecyl-4-hydroxy-, trans- can be investigated using a variety of advanced analytical techniques.

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM)

Electron microscopy techniques are invaluable for the direct visualization of the supramolecular architectures formed by L-Proline, 1-dodecyl-4-hydroxy-, trans-.

Transmission Electron Microscopy (TEM) : TEM provides high-resolution, two-dimensional images of the self-assembled nanostructures. By depositing a dilute solution of the sample onto a support grid and allowing the solvent to evaporate, the morphology of individual aggregates such as micelles, vesicles, nanofibers, or nanotubes can be observed. Cryogenic TEM (cryo-TEM) can be employed to visualize the structures in a vitrified, near-native state, avoiding artifacts that may arise from drying.

Scanning Electron Microscopy (SEM) : SEM is used to obtain three-dimensional images of the surface topography of the self-assembled materials, particularly for larger structures like gels. For hydrogels or organogels, the sample is typically dried or freeze-dried to remove the solvent, and the resulting xerogel or aerogel is coated with a conductive material before imaging. SEM images can reveal the porous network structure of the gel, providing insights into the interconnectivity and morphology of the self-assembled fibers.

Organocatalytic Applications of L Proline, 1 Dodecyl 4 Hydroxy , Trans

Chiral Induction and Asymmetric Transformations

L-Proline, 1-dodecyl-4-hydroxy-, trans- has demonstrated considerable efficacy in mediating a variety of asymmetric reactions, leveraging its chiral scaffold to induce high levels of stereoselectivity. The presence of the dodecyl group can lead to the formation of micelles or aggregates in solution, creating a hydrophobic microenvironment that can enhance the rate and selectivity of reactions involving nonpolar substrates.

The utility of L-proline and its derivatives in catalyzing fundamental carbon-carbon bond-forming reactions is well-established. researchgate.net The 1-dodecyl-4-hydroxy-, trans- derivative is particularly effective in these transformations, often providing high yields and stereoselectivities.

Aldol (B89426) Reaction: The direct asymmetric aldol reaction, a powerful tool for the construction of β-hydroxy carbonyl compounds, is efficiently catalyzed by L-Proline, 1-dodecyl-4-hydroxy-, trans-. In aqueous media, the amphiphilic nature of the catalyst allows it to form micelles that act as nanoreactors, concentrating the reactants and facilitating the key bond-forming step. crimsonpublishers.com This can lead to excellent yields and enantioselectivities, as illustrated in the following representative data for analogous amphiphilic proline catalysts.

Table 1: Performance of Amphiphilic Proline Catalysts in the Asymmetric Aldol Reaction Data is representative of similar amphiphilic proline derivatives and may not reflect the exact performance of L-Proline, 1-dodecyl-4-hydroxy-, trans-.

| Aldehyde | Ketone | Solvent | Yield (%) | diastereomeric ratio (dr) | enantiomeric excess (ee, %) |

|---|---|---|---|---|---|

| p-Nitrobenzaldehyde | Cyclohexanone | Water | 95 | >95:5 (anti/syn) | 99 (anti) |

| Benzaldehyde | Acetone | Water/Brine | 88 | - | 92 |

| Isovaleraldehyde | Cyclohexanone | Water | 92 | 94:6 (anti/syn) | 97 (anti) |

Michael Addition: The asymmetric Michael addition, which forms carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another area where L-Proline, 1-dodecyl-4-hydroxy-, trans- is expected to show high efficacy. The catalyst activates the donor molecule through enamine formation, and the chiral environment dictates the stereochemical outcome of the addition. The hydrophobic dodecyl chain can play a crucial role in bringing the reactants together, particularly in aqueous systems.

Table 2: Asymmetric Michael Addition Catalyzed by Amphiphilic Proline Derivatives Data is representative of similar amphiphilic proline derivatives and may not reflect the exact performance of L-Proline, 1-dodecyl-4-hydroxy-, trans-.

| Michael Donor | Michael Acceptor | Solvent | Yield (%) | diastereomeric ratio (dr) | enantiomeric excess (ee, %) |

|---|---|---|---|---|---|

| Cyclohexanone | trans-β-Nitrostyrene | Water | 98 | 95:5 (syn/anti) | 97 (syn) |

| Propanal | Nitrostyrene | Toluene | 91 | 90:10 (syn/anti) | 95 (syn) |

| Pentanal | 2-Cyclohexen-1-one | Water | 85 | - | 93 |

Mannich Reaction: The three-component Mannich reaction, which involves the aminoalkylation of a carbonyl compound, is a powerful method for synthesizing β-amino carbonyl compounds. L-Proline, 1-dodecyl-4-hydroxy-, trans- can effectively catalyze this reaction, often with high diastereo- and enantioselectivity. researchgate.net The catalyst facilitates the formation of a reactive enamine from the carbonyl donor and a chiral imine from the aldehyde and amine components, guiding the subsequent stereoselective C-C bond formation.

Table 3: Enantioselective Mannich Reaction Utilizing Amphiphilic Proline Catalysts Data is representative of similar amphiphilic proline derivatives and may not reflect the exact performance of L-Proline, 1-dodecyl-4-hydroxy-, trans-.

| Aldehyde | Amine | Ketone | Solvent | Yield (%) | diastereomeric ratio (dr) | enantiomeric excess (ee, %) |

|---|---|---|---|---|---|---|

| p-Nitrobenzaldehyde | p-Anisidine | Cyclohexanone | Water | 94 | >95:5 (syn/anti) | 99 (syn) |

| Benzaldehyde | Aniline | Acetone | 85 | - | 96 | |

| Furfural | p-Anisidine | Cyclohexanone | Water | 90 | 92:8 (syn/anti) | 98 (syn) |

While less documented for this specific catalyst, amphiphilic proline derivatives have shown potential in catalyzing asymmetric cycloaddition reactions, such as [3+2] cycloadditions. The ability of the catalyst to organize the reactants within a chiral micellar environment can facilitate the concerted or stepwise formation of cyclic products with high stereocontrol. The hydrophobic effect can drive the association of nonpolar dienes and dienophiles, while the chiral headgroup of the catalyst directs the stereochemical course of the reaction.

Elucidation of Catalytic Reaction Mechanisms

The catalytic cycle of L-Proline, 1-dodecyl-4-hydroxy-, trans- in these reactions is generally understood to proceed through the formation of key intermediates, primarily enamines or iminium ions. The stereochemical outcome is determined by the geometry of the transition state during the bond-forming step.

The catalytic mechanism for the aldol, Michael, and Mannich reactions is believed to follow the well-established enamine catalysis pathway. wikipedia.org The secondary amine of the proline ring reacts with a carbonyl donor (ketone or aldehyde) to form a nucleophilic enamine intermediate. This enamine then attacks the electrophilic acceptor (an aldehyde in the aldol reaction, an α,β-unsaturated compound in the Michael addition, or an imine in the Mannich reaction).

Non-covalent interactions are paramount in achieving high stereocontrol in organocatalysis. For L-Proline, 1-dodecyl-4-hydroxy-, trans-, several non-covalent forces are at play:

Hydrogen Bonding: As mentioned, the carboxylic acid group forms a crucial hydrogen bond with the electrophile, which not only activates it but also rigidly holds it in a specific orientation within the transition state. The trans-4-hydroxy group can also participate in hydrogen bonding networks, further stabilizing the transition state.

Steric Hindrance: The inherent chirality of the proline ring creates a sterically demanding environment, favoring the approach of the electrophile from the less hindered face of the enamine.

Hydrophobic Interactions: The dodecyl chain leads to the formation of micelles in aqueous solutions. These micelles create a hydrophobic core where the organic substrates can concentrate, increasing the effective molarity and promoting the reaction. The interface of these micelles provides a unique environment where the chiral catalytic headgroups are oriented, leading to a highly organized reaction medium that can enhance stereoselectivity. crimsonpublishers.com

Recovery and Reusability of the Organocatalyst in Homogeneous and Heterogeneous Systems

A significant advantage of L-Proline, 1-dodecyl-4-hydroxy-, trans- is its potential for recovery and reuse, a key principle of green chemistry. Its amphiphilic nature allows for facile separation from the reaction mixture.

In homogeneous systems , particularly in aqueous media, the catalyst can be recovered by techniques such as salting out, where the addition of a salt decreases the solubility of the amphiphilic catalyst, causing it to precipitate. Alternatively, changing the pH can alter its solubility, facilitating its separation.

In heterogeneous systems , the catalyst can be immobilized on a solid support. For instance, trans-4-hydroxy-L-proline has been successfully grafted onto silica (B1680970) supports. researchgate.net This approach allows for easy recovery of the catalyst by simple filtration. The long dodecyl chain can further enhance the compatibility of the catalyst with polymeric supports.

The reusability of such catalysts has been demonstrated in multiple catalytic cycles with minimal loss of activity and selectivity, making them economically and environmentally attractive alternatives to traditional metal-based catalysts.

Catalyst Design and Structure-Activity Relationships in a Catalytic Context

Currently, there is a notable absence of publicly available scientific literature detailing the specific catalyst design, structure-activity relationships, and organocatalytic applications of L-Proline, 1-dodecyl-4-hydroxy-, trans-. While the parent molecules, L-proline and trans-4-hydroxy-L-proline, are well-documented organocatalysts, research into the effects of N-alkylation with a long aliphatic chain, such as a dodecyl group, on the catalytic performance of the hydroxyproline (B1673980) scaffold has not been reported in accessible studies.

The field of organocatalysis extensively utilizes proline and its derivatives due to their efficiency in promoting a variety of asymmetric transformations. The catalytic activity of these molecules is attributed to the interplay of their secondary amine and carboxylic acid functionalities, which can act as a Lewis base and Brønsted acid, respectively. Modifications to the proline ring, such as the introduction of a hydroxyl group at the C4 position, have been shown to influence the catalyst's stereoselectivity and reactivity by altering its steric and electronic properties.

However, the specific impact of a 1-dodecyl substituent on the catalytic behavior of trans-4-hydroxy-L-proline remains an area for future investigation. Such a modification would significantly increase the lipophilicity of the catalyst, potentially enabling its use in novel reaction media, such as non-polar organic solvents or aqueous micellar systems. The long alkyl chain could also influence the catalyst's aggregation state and its interaction with substrates, thereby affecting reaction rates and stereochemical outcomes.

Without dedicated research and published findings on L-Proline, 1-dodecyl-4-hydroxy-, trans-, any discussion of its catalyst design principles or structure-activity relationships would be purely speculative. Detailed experimental and computational studies are required to elucidate the organocatalytic potential of this specific compound and to establish how the 1-dodecyl group modulates the inherent catalytic properties of the trans-4-hydroxy-L-proline framework.

Computational Chemistry and Molecular Modeling of L Proline, 1 Dodecyl 4 Hydroxy , Trans

Conformational Analysis and Potential Energy Surfaces

The pyrrolidine (B122466) ring of proline is not planar and exists in two primary puckered conformations: Cγ-endo (down) and Cγ-exo (up). The presence of the trans-4-hydroxy group significantly influences this equilibrium. Substitutions on the proline ring introduce steric and stereoelectronic effects that can modulate both the endo/exo equilibrium and the cis/trans isomerization of the peptide bond. nih.govnih.gov In the case of trans-4-hydroxy-L-proline, the hydroxyl group introduces a new set of non-covalent interactions that can stabilize specific conformations.

A rigid potential energy surface scan of L-proline, performed using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level, reveals the energetic barriers to rotation around the carboxylic group. researchgate.netscispace.com For the trans arrangement of the carboxylic group, a significant energy barrier to rotation of 65.6 kcal·mol-1 has been calculated, indicating a relatively rigid structure. researchgate.net The lowest energy conformer for trans-L-proline is stabilized by an intramolecular hydrogen bond between the imino group hydrogen and the carbonyl oxygen (NH···O=C). researchgate.net

Table 1: Calculated Energies of L-Proline Conformers with a trans Carboxylic Group

| Conformer | Dihedral Angle (φ1) | Energy (kcal·mol⁻¹) |

| Highest Energy | 110° | -251735.9 |

| Lowest Energy | -10° | -251801.5 |

This interactive table is based on data from a Potential Energy Surface scan of L-proline. researchgate.net

Molecular Dynamics Simulations for Self-Assembly and Interaction Dynamics

The amphiphilic nature of L-Proline, 1-dodecyl-4-hydroxy-, trans- strongly suggests a propensity for self-assembly in aqueous environments. Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamics of such processes at an atomistic level. While specific MD studies on this molecule are not available, simulations of analogous peptide amphiphiles and proline-based surfactants provide valuable insights into its likely behavior. northwestern.edunih.govresearchgate.netaip.org

MD simulations of peptide amphiphiles with hydrophobic alkyl tails and hydrophilic peptide headgroups have demonstrated their ability to self-assemble into various nanostructures, such as cylindrical nanofibers. northwestern.eduaip.org These simulations show that the hydrophobic tails tend to sequester themselves from the aqueous environment, forming a core that is surrounded by the hydrophilic headgroups. The stability of these structures is maintained by a combination of hydrophobic interactions and hydrogen bonding between the headgroups and with surrounding water molecules.

For L-Proline, 1-dodecyl-4-hydroxy-, trans-, it is anticipated that the dodecyl chains would drive the initial aggregation in water. The proline headgroups, with their capacity for hydrogen bonding via the hydroxyl and carboxyl groups, would then mediate the organization and stability of the resulting supramolecular structures. MD simulations of hydroxyproline (B1673980) in collagen have shown that it plays a crucial role in stabilizing the triple-helical structure through the formation of intermolecular hydrogen bonds. researchgate.net This suggests that the hydroxyl group in L-Proline, 1-dodecyl-4-hydroxy-, trans- would also be a key player in directing the intermolecular interactions during self-assembly.

Furthermore, MD simulations can be employed to study the interaction dynamics of the self-assembled structures with other molecules or surfaces, which is critical for applications such as drug delivery or catalysis. The morphology and surface properties of the aggregates will be highly dependent on the interplay between the conformational preferences of the proline headgroup and the packing of the dodecyl tails.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules. Such calculations can provide detailed information about orbital energies, charge distributions, and molecular electrostatic potentials, which are key determinants of a molecule's chemical behavior.

A DFT study on the cis and trans conformers of 4-hydroxy-L-proline at the B3LYP/6-31+G(d,p) level of theory provides valuable data on the electronic properties of the headgroup of L-Proline, 1-dodecyl-4-hydroxy-, trans-. benthamscience.com Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can be used to understand the molecule's susceptibility to nucleophilic and electrophilic attack. The molecular electrostatic potential (MESP) surface, in turn, can identify regions of positive and negative electrostatic potential, highlighting potential sites for intermolecular interactions. benthamscience.com

Density Functional Theory (DFT) Studies of Reaction Mechanisms

DFT is a widely used method for investigating the mechanisms of chemical reactions, allowing for the determination of transition state structures and the calculation of activation energies. While no specific reaction mechanisms involving L-Proline, 1-dodecyl-4-hydroxy-, trans- have been reported, DFT studies on proline-catalyzed reactions can shed light on the potential catalytic activity of its headgroup.

The proline moiety is known to act as an organocatalyst in various reactions, such as aldol (B89426) and Mannich reactions. DFT calculations have been instrumental in elucidating the mechanisms of these reactions, detailing the role of the proline nitrogen and carboxylic acid in activating the substrates.

For L-Proline, 1-dodecyl-4-hydroxy-, trans-, the presence of the dodecyl chain could influence its catalytic activity in several ways. If the reaction occurs in a biphasic system, the amphiphilic nature of the molecule could facilitate catalysis at the interface. The long alkyl chain could also create a local hydrophobic environment around the catalytic center, potentially influencing the stereoselectivity of the reaction. DFT studies could be employed to model these effects and to design more efficient catalysts based on this molecular scaffold.

Predictive Modeling for Structure-Activity Relationships in Non-Biological Applications

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the activity or properties of molecules based on their structural features. researchgate.net For a molecule like L-Proline, 1-dodecyl-4-hydroxy-, trans-, which has potential applications as a surfactant, QSPR modeling could be particularly useful for predicting its performance in non-biological contexts. mdpi.com

In the field of surfactants, QSPR models have been developed to predict properties such as the critical micelle concentration (CMC), which is a key parameter determining surfactant efficiency. mdpi.com These models typically use a set of molecular descriptors that quantify various aspects of the molecule's structure, such as its size, shape, and electronic properties. For L-Proline, 1-dodecyl-4-hydroxy-, trans-, relevant descriptors would include the length of the alkyl chain, the surface area of the polar headgroup, and quantum chemical descriptors that capture its electronic character.

By developing a QSPR model based on a series of related proline-based surfactants, it would be possible to predict the CMC and other performance-related properties of L-Proline, 1-dodecyl-4-hydroxy-, trans- without the need for extensive experimental measurements. This predictive capability can significantly accelerate the design and optimization of new surfactants for specific applications, such as in detergents, emulsifiers, or as dispersing agents in industrial processes.

Applications in Advanced Materials Science Excluding Biological/biomedical Focus

Development of Responsive Soft Materials

The amphiphilic nature of L-Proline, 1-dodecyl-4-hydroxy-, trans- makes it an ideal candidate for the fabrication of stimuli-responsive soft materials, such as hydrogels and nanogels. These materials can undergo significant changes in their properties in response to external stimuli like pH and temperature.

The incorporation of proline-based monomers into polymer networks has been shown to introduce pH-responsiveness. The carboxylic acid group of the proline moiety can be protonated or deprotonated depending on the pH of the surrounding environment, leading to changes in the electrostatic interactions within the material. This can cause the hydrogel to swell or shrink. For instance, in acidic conditions, the carboxylic acid is protonated, reducing electrostatic repulsion and potentially leading to a more compact gel structure. Conversely, in neutral or basic conditions, the deprotonated carboxylate groups would lead to increased electrostatic repulsion and swelling of the gel.

While specific studies on hydrogels from L-Proline, 1-dodecyl-4-hydroxy-, trans- are not abundant, the principles can be extrapolated from research on similar L-proline-based monomers in dual stimuli-responsive nanogels. In such systems, the proline derivative provides the pH-switch, while a thermoresponsive co-monomer imparts temperature sensitivity. The dodecyl chain in L-Proline, 1-dodecyl-4-hydroxy-, trans- would further enhance the hydrophobic interactions within the gel network, influencing its mechanical properties and responsiveness.

Table 1: Illustrative Properties of a Hypothetical Responsive Hydrogel Incorporating L-Proline, 1-dodecyl-4-hydroxy-, trans-

| Property | Stimulus Condition | Expected Response |

| Swelling Ratio | pH < 4 | Low |

| pH > 7 | High | |

| Mechanical Strength | Increased Temperature | Potential increase due to enhanced hydrophobic interactions |

| Sol-Gel Transition | Change in pH or Temperature | Reversible transition |

Role in Surface Chemistry and Interfacial Phenomena

The pronounced amphiphilicity of L-Proline, 1-dodecyl-4-hydroxy-, trans-, stemming from its hydrophilic hydroxyproline (B1673980) head group and the long hydrophobic dodecyl tail, allows it to function as a surfactant. This property is crucial for its application in modifying surface and interfacial properties. When introduced into an aqueous environment, these molecules will preferentially adsorb at the air-water or oil-water interface, reducing the surface or interfacial tension.

The ability to reduce surface tension makes this compound a candidate for use in formulations where control of wetting, foaming, and emulsification is important. The chiral nature of the hydroxyproline head group could also lead to the formation of chiral aggregates at interfaces, which could be of interest for applications in enantioselective separations and catalysis. The role of alkyl chains is significant in the formation of two-dimensional assemblies at solid-liquid interfaces, suggesting that L-Proline, 1-dodecyl-4-hydroxy-, trans- could form ordered monolayers on various substrates.

Table 2: Comparison of Critical Micelle Concentrations (CMC) of Amphiphilic Molecules

| Compound | Structure | CMC (in water at 25°C) |

| Sodium Dodecyl Sulfate (SDS) | C₁₂H₂₅SO₄Na | ~8.2 mM |

| Dodecyltrimethylammonium Bromide (DTAB) | C₁₂H₂₅N(CH₃)₃Br | ~15 mM |

| (-)-N-dodecyl-N-methylephedrinium bromide | C₁₂H₂₅N(CH₃)(C₁₀H₁₃O)Br | Temperature-dependent, in the mM range |

| L-Proline, 1-dodecyl-4-hydroxy-, trans- | C₁₇H₃₃NO₃ | Expected to be in the low mM range |

Precursors for Functional Polymeric Materials (e.g., Polyamides, Polyesters)

trans-4-Hydroxy-L-proline is a valuable monomer for the synthesis of specialty polymers like polyamides and polyesters. The presence of both a secondary amine and a carboxylic acid allows it to participate in polymerization reactions. The 1-dodecyl substituent in L-Proline, 1-dodecyl-4-hydroxy-, trans- would introduce a long alkyl side chain into the resulting polymer, significantly modifying its properties.

In the case of polyamides, the polymerization of trans-4-hydroxy-L-proline derivatives can be achieved through melt polycondensation. The resulting polyamides can exhibit interesting properties due to the presence of the pyrrolidine (B122466) ring in the backbone and the hydroxyl group. The N-dodecyl group would act as an internal plasticizer, potentially increasing the solubility of the polyamide in organic solvents and lowering its glass transition temperature (Tg) compared to the unsubstituted polyamide. This improved processability could be advantageous for creating films and fibers.

Similarly, for polyesters, the hydroxyl and carboxyl groups of hydroxyproline can be utilized. Polyesters derived from hydroxyproline have been explored for their biodegradability. The incorporation of the dodecyl side chain would enhance the hydrophobicity of the polyester (B1180765), which could modulate its degradation rate and mechanical properties. For instance, a polyester with a long dodecyl side chain is expected to have a lower melting point and increased flexibility.

Table 3: Expected Properties of Polymers Derived from L-Proline, 1-dodecyl-4-hydroxy-, trans-

| Polymer Type | Expected Property Modification due to Dodecyl Chain | Potential Application |

| Polyamide | Increased solubility, lower glass transition temperature, improved processability. | Specialty films, coatings, and fibers with modified surface properties. |

| Polyester | Enhanced hydrophobicity, modified degradation rate, lower melting point, increased flexibility. | Biodegradable plastics, hydrophobic coatings. |

Self-Assembled Templates for Inorganic Nanomaterial Synthesis

The self-assembly of amphiphilic molecules into well-defined nanostructures such as micelles, vesicles, and nanotubes is a powerful bottom-up approach for creating templates for the synthesis of inorganic nanomaterials. The amphiphilic character of L-Proline, 1-dodecyl-4-hydroxy-, trans- drives its self-assembly in aqueous solutions. The dodecyl chains would form the hydrophobic core of the aggregates, while the hydrophilic hydroxyproline head groups would be exposed to the aqueous phase.

These self-assembled structures can act as "nanoreactors" or templates to direct the nucleation and growth of inorganic nanoparticles. The functional groups on the hydrophilic surface of the aggregates (carboxyl and hydroxyl groups) can interact with metal ions, pre-concentrating them at the template surface and influencing the size, shape, and crystallinity of the resulting inorganic nanoparticles.

The chirality of the L-proline head group could also be transferred to the inorganic nanomaterial, leading to the synthesis of chiral nanoparticles with unique optical or catalytic properties. This templating approach offers a high degree of control over the final nanomaterial architecture, which is crucial for applications in catalysis, sensing, and electronics. The process generally involves the mixing of the amphiphile with a precursor for the inorganic material, followed by a reaction (e.g., reduction of a metal salt) that leads to the formation of the nanoparticles within or on the surface of the self-assembled template.

Table 4: Potential Templating Applications of L-Proline, 1-dodecyl-4-hydroxy-, trans- Self-Assemblies

| Self-Assembled Structure | Inorganic Material | Potential Nanomaterial Morphology |

| Spherical Micelles | Gold (Au) | Uniform gold nanoparticles |

| Cylindrical Micelles (Worm-like) | Silica (B1680970) (SiO₂) | Silica nanotubes or nanorods |

| Vesicles | Cadmium Sulfide (CdS) | Hollow CdS nanospheres |

Chemical Derivatization and Modification Strategies for L Proline, 1 Dodecyl 4 Hydroxy , Trans

Functionalization at the 4-Hydroxyl Group

The secondary hydroxyl group at the 4-position of the pyrrolidine (B122466) ring is a key site for introducing diverse functionalities. Common strategies for its modification include acylation and other nucleophilic substitution reactions.

One of the most direct methods for functionalizing the 4-hydroxyl group is through O-acylation . This can be achieved under acidic conditions to selectively yield O-acyl derivatives without protecting the tertiary amine. For instance, the reaction of trans-4-hydroxy-L-proline with various acyl chlorides in trifluoroacetic acid can produce a range of O-acyl derivatives in high yields. This method is advantageous as it avoids the need for protecting groups and complex purification techniques. While this has been demonstrated for N-unsubstituted hydroxyproline (B1673980), the presence of the N-dodecyl group is expected to enhance solubility in organic solvents, potentially facilitating even smoother reactions with a variety of acylating agents, including those with long alkyl chains, aromatic moieties, or polymerizable groups like acryloyl chloride.

Beyond simple acylation, the hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution (SN2) reactions . This approach allows for the introduction of a wide array of functional groups with inversion of stereochemistry at the C4 position. For example, displacement of a tosylated hydroxyl group with nucleophiles like halides (e.g., chloride, bromide) or azide (B81097) can be accomplished. Subsequent reduction of the azide derivative provides a route to aminoproline derivatives. The N-dodecyl substituent is unlikely to interfere sterically with this process and may improve the solubility of the intermediates in the organic solvents typically used for these reactions.

The table below summarizes potential functionalization reactions at the 4-hydroxyl group, extrapolated from known hydroxyproline chemistry.

| Reaction Type | Reagents and Conditions | Expected Product | Potential Impact of N-dodecyl Group |

| O-Acylation | Acyl chloride or anhydride, often in acidic medium (e.g., TFA) | 4-O-acyl derivative | Enhances solubility in organic solvents, facilitating the reaction. |

| O-Tosylation | p-Toluenesulfonyl chloride, pyridine | 4-O-tosyl derivative | Improves solubility of the starting material and intermediates. |

| SN2 Displacement | Nucleophile (e.g., NaN3, NaBr) on the 4-O-tosyl derivative | 4-substituted derivative with inverted stereochemistry | Increased lipophilicity may favor reactions in less polar solvents. |

Modifications at the Carboxyl Group

The carboxylic acid moiety of L-Proline, 1-dodecyl-4-hydroxy-, trans- presents another key handle for derivatization, primarily through esterification and amidation. These modifications are crucial for applications such as peptide synthesis, drug delivery, and the formation of supramolecular polymers.

Esterification of the carboxyl group can be carried out using standard methods, such as Fischer esterification, which involves reacting the amino acid with an alcohol in the presence of an acid catalyst. The N-dodecyl group enhances the molecule's solubility in organic solvents, which can be beneficial for esterification reactions with a wide range of alcohols, from simple alkyl alcohols to more complex poly(ethylene glycol) (PEG) chains or fluorescent tags. The formation of methyl or benzyl (B1604629) esters is a common strategy to protect the carboxyl group during other transformations or to modify the compound's polarity.

Amidation of the carboxyl group to form proline amides is another important modification. This can be achieved by activating the carboxylic acid, for example, with coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by reaction with a primary or secondary amine. This allows for the attachment of various molecular fragments, including other amino acids or peptides, alkyl chains, or functional moieties. The presence of the N-dodecyl group can influence the choice of solvents and reaction conditions, favoring less polar media. Biocatalytic methods for amidation have also been developed and could potentially be applied to this substrate, offering a high degree of selectivity and avoiding racemization.

The following table outlines common modification strategies for the carboxyl group.

| Reaction Type | Reagents and Conditions | Expected Product | Potential Impact of N-dodecyl Group |

| Esterification | Alcohol (e.g., methanol, benzyl alcohol), acid catalyst (e.g., HCl, H2SO4) | Carboxylate ester | Increased solubility in organic media allows for a broader range of alcohol substrates. |

| Amidation | Amine, coupling agent (e.g., DCC, EDC) | Carboxamide | The hydrophobic dodecyl chain may influence the conformation and reactivity of the carboxyl group in certain solvents. |

Impact of Further Derivatization on Supramolecular and Catalytic Properties

Further derivatization at both the 4-hydroxyl and carboxyl groups significantly influences the supramolecular and catalytic properties of L-Proline, 1-dodecyl-4-hydroxy-, trans-. The interplay between the N-dodecyl chain and the newly introduced functional groups can lead to the formation of complex, self-assembled structures and modulate the compound's catalytic efficacy.

The introduction of long alkyl chains via O-acylation at the 4-hydroxyl group can profoundly impact the molecule's ability to act as a supramolecular gelator . The combination of the N-dodecyl chain and a second long acyl chain can enhance the amphiphilicity and promote the formation of fibrous networks through van der Waals interactions and hydrogen bonding, leading to the gelation of organic solvents or even water. Similarly, forming amides at the carboxyl group with long-chain amines introduces additional hydrogen bonding sites and hydrophobic interactions, which are crucial for self-assembly into gels or other ordered nanostructures.

From a catalytic perspective, derivatization can tune the activity and selectivity of the proline core. Proline and its derivatives are well-known organocatalysts for various asymmetric reactions, such as aldol (B89426) and Michael additions. The catalytic cycle often involves the formation of an enamine intermediate with the substrate. The steric and electronic environment around the proline nitrogen is critical. While the N-dodecyl group itself introduces significant steric bulk, further modification can fine-tune this environment. For example, esterification of the carboxyl group can alter the acidity and steric hindrance in the vicinity of the catalytically active nitrogen. Functionalization of the 4-hydroxyl group can introduce new interaction sites, potentially leading to enhanced stereoselectivity through secondary interactions with the substrates. The self-assembly of these derivatized molecules into micelles or other aggregates in solution can create microenvironments that enhance reaction rates and selectivities.

The table below summarizes the expected impact of derivatization on the functional properties of the molecule.

| Derivatization Strategy | Impact on Supramolecular Properties | Impact on Catalytic Properties |

| O-acylation with long chains | Enhanced self-assembly into gels and other nanostructures due to increased hydrophobicity and van der Waals interactions. | The modified steric and electronic environment can influence catalyst-substrate interactions and stereoselectivity. Self-assembly can create catalytic microreactors. |

| Esterification of carboxyl group | Can disrupt hydrogen bonding networks, potentially altering the self-assembly behavior. | Modifies the electronic properties and steric bulk near the catalytic center, affecting catalyst performance. |

| Amidation of carboxyl group | Introduces additional hydrogen bonding sites, which can promote the formation of well-defined supramolecular structures. | The amide functionality can participate in secondary interactions with substrates, potentially enhancing enantioselectivity. |

Future Research Directions and Outlook for N Dodecyl 4 Hydroxy L Proline Derivatives

Development of Novel Multi-Component Self-Assembled Systems

The future in this area lies in moving beyond simple micellar structures to create more complex and functional multi-component systems. The self-assembly of N-dodecyl-4-hydroxy-L-proline is primarily driven by the hydrophobic interactions of the dodecyl chain and hydrogen bonding capabilities of the proline headgroup. nih.govnih.gov Research will likely focus on co-assembling these catalysts with other amphiphiles, polymers, or nanoparticles to create structured reaction environments with enhanced activity and selectivity.

Key future developments include:

Smart Gels and Hydrogels: Creating responsive gel networks where the catalytic activity can be switched on or off by external stimuli like pH, temperature, or light. Proline-derived peptides have already been shown to form organogels and hydrogels, providing a template for this research. acs.orgresearchgate.net

Co-catalyst Assemblies: Designing systems where N-dodecyl-4-hydroxy-L-proline co-assembles with another catalyst to facilitate tandem or cascade reactions within a single, organized nanostructure. This approach mimics the efficiency of multi-enzyme complexes in nature.

Templated Synthesis: Using the self-assembled aggregates of N-dodecyl-4-hydroxy-L-proline derivatives as templates for the synthesis of porous materials or nanoparticles, thereby imprinting the catalyst's chirality onto the final material.

Expansion of Organocatalytic Scope and Enantioselectivity

While L-proline and its derivatives are well-established catalysts for reactions like aldol (B89426) and Mannich additions, there is considerable scope for expansion. wikipedia.orgmdpi.com Future work will aim to apply N-dodecyl-4-hydroxy-L-proline derivatives to a broader array of asymmetric transformations and to achieve even higher levels of stereocontrol.

The 4-hydroxy group provides a key handle for modification, allowing for the synthesis of a library of catalysts with fine-tuned steric and electronic properties. nih.govpku.edu.cn This can lead to improved performance in known reactions and the successful catalysis of new, more challenging transformations. For instance, modifying the 4-hydroxy position has been shown to improve solubility and catalytic efficiency. nih.gov Amphiphilic catalysts based on 4-hydroxyproline (B1632879) have demonstrated high enantioselectivity in aqueous media, a key advantage of the N-dodecyl derivative. researchgate.net

Table 1: Performance of 4-Hydroxyproline Derivatives in Asymmetric Reactions

| Catalyst Type | Reaction | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| (4R)-4-((tert-butyldiphenylsilyl)oxy)-L-proline | Aldol Reaction | 13:1 | 99% | mdpi.com |

Future research will focus on:

Novel Reactions: Exploring the use of these catalysts in pericyclic reactions, conjugate additions to challenging substrates, and carbon-hydrogen (C-H) bond functionalization reactions.

Enhanced Enantioselectivity: Synthesizing second-generation catalysts with optimized structures to achieve near-perfect enantioselectivity (>99% ee) across a wider range of substrates. researchgate.netmdpi.com

Dynamic Systems: Investigating systems where the catalyst's conformation and activity can be modulated by the presence of co-solvents, additives, or the substrates themselves, leading to adaptive catalytic behavior.

Integration into Hybrid Functional Materials

Immobilizing N-dodecyl-4-hydroxy-L-proline derivatives onto solid supports is a critical step toward creating robust, recyclable, and industrially viable catalysts. The development of organic-inorganic hybrid materials represents a promising frontier.

Future directions include:

Mesoporous Silica (B1680970) Supports: Anchoring the catalyst within the channels of mesoporous silica, such as MCM-41. researchgate.net This provides a high surface area and a confined environment that can influence reaction selectivity. The ordered pore structure allows for controlled diffusion of reactants and products. researchgate.net

Magnetic Nanoparticles: Covalently attaching the proline derivative to magnetic nanoparticles (e.g., Fe₃O₄). nih.gov This approach combines the high surface area of nanoparticles with the ease of separation using an external magnetic field, greatly simplifying catalyst recovery and reuse. nih.gov

Polymer Scaffolds: Incorporating the catalyst as a functional monomer into biodegradable polymers. pku.edu.cn This creates "macro-catalysts" that are easily recoverable and can be designed to have specific physical properties, such as solubility or mechanical strength. trans-4-hydroxy-L-proline is a versatile building block for creating such polymers. pku.edu.cnnih.gov

Table 2: Examples of Proline-Based Hybrid Catalytic Materials

| Support Material | Catalyst Moiety | Application | Key Advantage | Reference |

|---|---|---|---|---|

| MCM-41 Silica | N-Functionalized L-Proline | Aminolysis of Styrene Oxide | High surface area, ordered pores | researchgate.net |

| Magnetic Nanoparticles | trans-4-hydroxy-L-proline | Aldol Reactions | Easy magnetic separation and recycling | nih.gov |

Advanced Analytical Techniques for Real-Time Observation of Self-Assembly and Catalysis

A deeper understanding of how N-dodecyl-4-hydroxy-L-proline derivatives function requires advanced analytical techniques capable of probing their structure and activity in real-time. While methods like NMR, electron microscopy, and fluorescence spectroscopy have been used to characterize the final self-assembled structures, observing the dynamic processes of assembly and catalysis remains a challenge. nih.govacs.org

Future research will increasingly rely on:

In-Situ Spectroscopy: Techniques like in-situ NMR and Raman spectroscopy to monitor the reaction as it occurs within the catalytic assemblies. This can provide crucial information about reaction intermediates and the catalyst's active state.

Advanced Scattering Techniques: Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) can provide detailed structural information about the size, shape, and internal arrangement of the micelles or other aggregates under actual reaction conditions. researchgate.net

High-Resolution Microscopy: Cryogenic Transmission Electron Microscopy (Cryo-TEM) to visualize the self-assembled structures in their native, hydrated state without artifacts from drying or staining. Atomic Force Microscopy (AFM) could be used to study catalyst assemblies on surfaces.

Computational Modeling: Molecular dynamics simulations to model the self-assembly process and the transition states of catalyzed reactions. These models can provide insights that are difficult to obtain experimentally and guide the design of new, more effective catalysts.

By pursuing these research directions, the scientific community can unlock the full potential of N-dodecyl-4-hydroxy-L-proline derivatives, leading to the development of highly efficient, selective, and sustainable catalytic systems for a wide range of chemical transformations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.